Tert-butyl 2-(4-bromophenyl)hydrazinecarboxylate
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Overview
Description
tert-Butyl 2-(4-bromophenyl)hydrazine-1-carboxylate: is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a hydrazine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-bromophenyl)hydrazine-1-carboxylate typically involves the reaction of tert-butyl hydrazine with 4-bromobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for tert-Butyl 2-(4-bromophenyl)hydrazine-1-carboxylate are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(4-bromophenyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazine moiety can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: tert-Butyl 2-(4-bromophenyl)hydrazine-1-carboxylate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug discovery. It has shown promise in the development of new therapeutic agents due to its ability to interact with biological targets .
Industry: In the industrial sector, tert-Butyl 2-(4-bromophenyl)hydrazine-1-carboxylate is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-bromophenyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Comparison: While these compounds share structural similarities with tert-Butyl 2-(4-bromophenyl)hydrazine-1-carboxylate, they differ in their specific functional groups and chemical properties. For example, the presence of a piperazine ring in some of these compounds can influence their reactivity and biological activity. tert-Butyl 2-(4-bromophenyl)hydrazine-1-carboxylate is unique due to its hydrazine moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl N-(4-bromoanilino)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-13-9-6-4-8(12)5-7-9/h4-7,13H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEAZRJCTSTYMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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